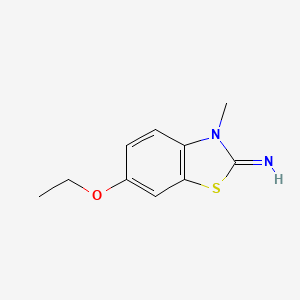

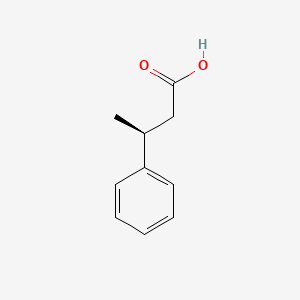

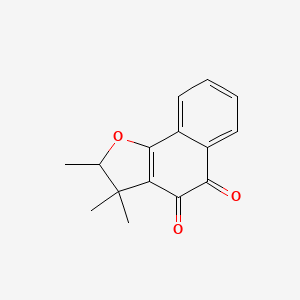

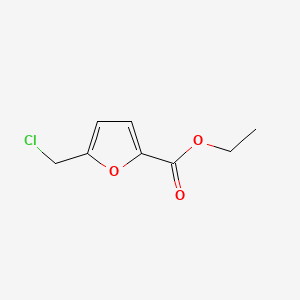

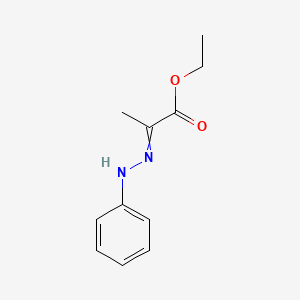

Ethyl 2-(2-phenylhydrazinylidene)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-phenylhydrazinylidene)propanoate is C11H14N2O2. The InChI code is 1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,12-13H,2-3H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(2-phenylhydrazinylidene)propanoate has a molecular weight of 206.24 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . Its Exact Mass is 206.105527694 .Applications De Recherche Scientifique

Binding Characteristics with Human Serum Albumin

Ethyl 2-(2-phenylhydrazinylidene)propanoate and related derivatives, such as thiosemicarbazones, have been synthesized and studied for their binding characteristics with human serum albumin (HSA). These compounds exhibit anticancer and antibacterial activities and are less toxic, making their pharmacokinetic mechanisms of significant interest. The binding dynamics to HSA were elaborated using various spectroscopy techniques and molecular modelling simulations, revealing insights into the hydrophobic interactions and hydrogen bonding that stabilize the interaction (Karthikeyan et al., 2016).

Application in Polymer Synthesis

The compound has been utilized in the synthesis of asymmetric difunctional initiators for the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP). These polymers, containing tempo moiety as chain ends, were efficient initiators for SFRP of styrene, demonstrating the versatility of ethyl 2-(2-phenylhydrazinylidene)propanoate derivatives in materials science (Tunca et al., 2001).

Discovery as Sortase A Transpeptidase Inhibitors

In the search for new classes of sortase A inhibitors to tackle Gram-positive pathogens, ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as a promising candidate. This discovery led to the generation of other analogues with varying substituents, showing potential in antibiofilm activity and serving as a basis for developing antivirulence strategies against various Staphylococcus strains (Maggio et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-(2-phenylhydrazinylidene)propanoate has been identified as a potential inhibitor of the enzyme Sortase A . Sortase A is a transpeptidase enzyme that plays a crucial role in the virulence of gram-positive bacteria .

Mode of Action

The compound Ethyl 2-(2-phenylhydrazinylidene)propanoate interacts with Sortase A, inhibiting its function

Biochemical Pathways

The inhibition of Sortase A by Ethyl 2-(2-phenylhydrazinylidene)propanoate affects the biochemical pathways involved in the virulence of gram-positive bacteria . By inhibiting Sortase A, the compound disrupts the bacteria’s ability to adhere to host tissues, a key step in the infection process .

Pharmacokinetics

Its molecular weight (20624 g/mol) and physical form (solid) suggest that it may have good bioavailability .

Result of Action

The primary result of the action of Ethyl 2-(2-phenylhydrazinylidene)propanoate is the inhibition of Sortase A, leading to a reduction in the virulence of gram-positive bacteria . This could potentially make the bacteria more susceptible to the immune response or other treatments .

Propriétés

IUPAC Name |

ethyl 2-(phenylhydrazinylidene)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHLGLQBPHEKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298036 |

Source

|

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

CAS RN |

13732-33-7 |

Source

|

| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.